5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline
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Overview
Description
5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline is a heterocyclic compound with the molecular formula C9H5ClFNO. This compound belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of halogenated anilines and ketones, followed by cyclization reactions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated isoquinolines and quinolines, such as:
- 5-Chloro-6-fluoro-2-oxo-2lambda~5~-quinoline
- 5-Chloro-6-fluoro-2-oxo-2lambda~5~-pyridine
- 5-Chloro-6-fluoro-2-oxo-2lambda~5~-benzene .
Uniqueness
The uniqueness of 5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline lies in its specific halogenation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
923021-50-5 |
---|---|
Molecular Formula |
C9H5ClFNO |
Molecular Weight |
197.59 g/mol |
IUPAC Name |
5-chloro-6-fluoro-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C9H5ClFNO/c10-9-7-3-4-12(13)5-6(7)1-2-8(9)11/h1-5H |
InChI Key |
YJYTULACZPSFPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=[N+](C=C2)[O-])Cl)F |
Origin of Product |
United States |
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